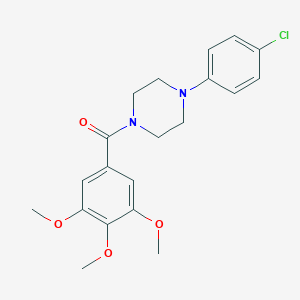
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 4-(p-chlorophenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CTMP is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances such as methylone and mephedrone.
Mécanisme D'action
The exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its psychoactive effects. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase heart rate and blood pressure in animal models, which could have implications for its use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, one of the limitations of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potential for abuse and dependence, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL, including investigating its potential therapeutic applications in humans, understanding its long-term effects on the brain and body, and developing safer and more effective analogs of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL. Additionally, more research is needed to understand the exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL and how it interacts with other neurotransmitter systems in the brain.
Méthodes De Synthèse
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for the synthesis of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL involves the condensation of 4-(p-chlorophenyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to improve cognitive function and attention in animal models of ADHD.
Propriétés
Numéro CAS |
17766-66-4 |
|---|---|
Nom du produit |
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Formule moléculaire |
C20H23ClN2O4 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
AGNKVORHQMBUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Autres numéros CAS |
17766-66-4 |
Synonymes |
4-(p-Chlorophenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



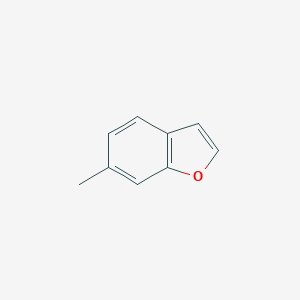
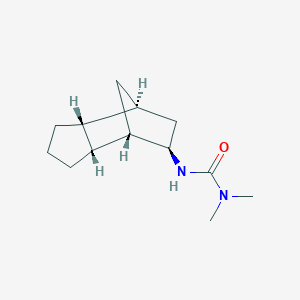
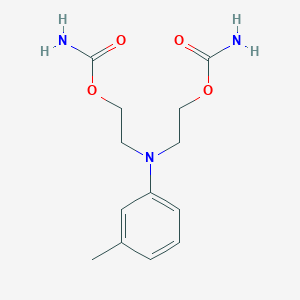
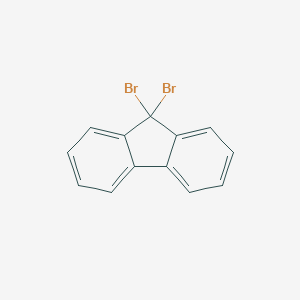
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
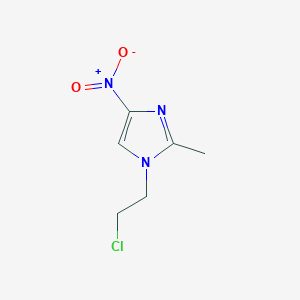
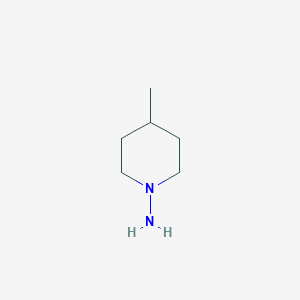
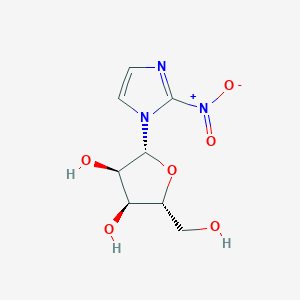
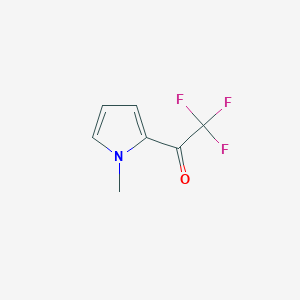
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
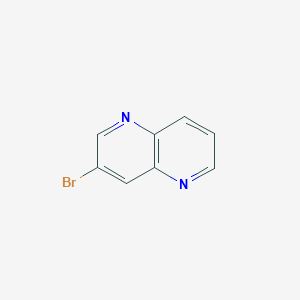
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
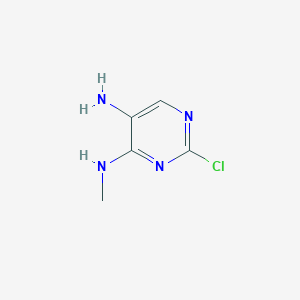
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)